INDY

CAS No.:

Cat. No.: VC13594346

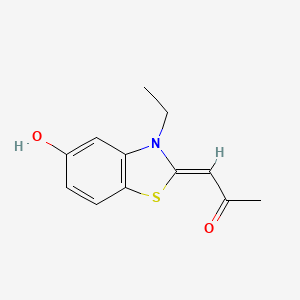

Molecular Formula: C12H13NO2S

Molecular Weight: 235.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO2S |

|---|---|

| Molecular Weight | 235.30 g/mol |

| IUPAC Name | (1Z)-1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2-ylidene)propan-2-one |

| Standard InChI | InChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3/b12-6- |

| Standard InChI Key | GCSZJMUFYOAHFY-SDQBBNPISA-N |

| Isomeric SMILES | CCN\1C2=C(C=CC(=C2)O)S/C1=C\C(=O)C |

| SMILES | CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C |

| Canonical SMILES | CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

INDY’s core structure comprises a benzothiazole ring substituted with ethyl, hydroxy, and propan-2-one groups. The (Z)-configuration at the C1 position is critical for its biological activity, as confirmed by X-ray crystallography . The IUPAC name, (1Z)-1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2(3H)-ylidene)propan-2-one, reflects its stereochemical specificity. Key structural features include:

-

A planar benzothiazole moiety enabling π-π interactions with kinase ATP-binding pockets.

-

A propan-2-one group contributing to hydrogen bonding with catalytic residues.

-

Hydrophobic ethyl and methyl groups enhancing membrane permeability .

Table 1: Key Physicochemical Properties of INDY

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.30 g/mol |

| CAS Number | 1169755-45-6 |

| Solubility | Soluble in DMSO (100 mM) |

| Purity | ≥98% (HPLC) |

Synthesis and Stability

INDY is synthesized via condensation reactions between 3-ethyl-5-hydroxybenzothiazole and propan-2-one derivatives. Stability studies indicate that the compound degrades under alkaline conditions but remains stable at -20°C in anhydrous DMSO . Its half-life in physiological buffers (pH 7.4) is approximately 4 hours, necessitating prodrug formulations for in vivo applications .

Mechanism of Action

Inhibition of DYRK1A/B Kinases

INDY competitively binds the ATP-binding cleft of DYRK1A and DYRK1B, serine/threonine kinases implicated in neurodevelopment and cell cycle regulation. Structural analyses reveal that INDY’s benzothiazole ring occupies the adenine pocket, while the propan-2-one group forms hydrogen bonds with the kinase’s hinge region . Key inhibitory parameters include:

This inhibition reverses aberrant tau phosphorylation in Alzheimer’s disease models and restores calcineurin/NFAT signaling, which is critical for immune and cardiac function .

Modulation of Citrate Transport

In Drosophila, INDY homologs function as -coupled citrate transporters (SLC13A5). INDY reduces cytoplasmic citrate levels by 40–60%, suppressing acetyl-CoA carboxylase (ACC) activity and de novo lipogenesis . Cryo-EM structures show that INDY binding induces conformational changes in the transporter’s dimerization interface, blocking citrate uptake via a one-gate mechanism involving residue F119 .

Biological Activity and Research Findings

Neuroprotective Effects

In Xenopus embryos, INDY rescues DYRK1A-induced head malformations by normalizing neurodevelopmental signaling pathways . ProINDY, a membrane-permeable prodrug, achieves 80% rescue rates at 10 μM, highlighting its potential in Down syndrome therapeutics .

Metabolic Regulation

INDY knockdown in C. elegans extends lifespan by 15–20% via AMPK/aak-2 activation, mimicking caloric restriction . In murine models, hepatic INDY inhibition reduces triglyceride accumulation by 50% and improves insulin sensitivity without altering body weight .

Antineoplastic Activity

INDY impairs the self-renewal of neural stem cells (NSCs) by suppressing Wnt/β-catenin signaling. At 10 μM, it reduces NSC proliferation by 70% in vitro, suggesting applications in glioblastoma therapy .

Table 2: Select Biological Effects of INDY

Pharmacokinetics and Prodrug Development

Challenges in Bioavailability

INDY’s poor aqueous solubility (logP = 2.8) and first-pass metabolism limit its oral bioavailability to <10%. Prodrug strategies, such as esterification of the hydroxy group, improve plasma stability (t = 8 hours) and brain penetration .

proINDY: A Prodrug Approach

proINDY (acetylated INDY) achieves 90% conversion to the active compound in vivo. In rat models, 5 mg/kg proINDY yields brain concentrations of 1.2 μM, sufficient for DYRK1A inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume